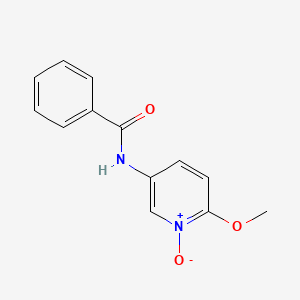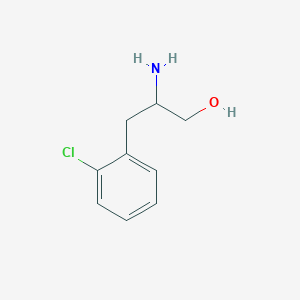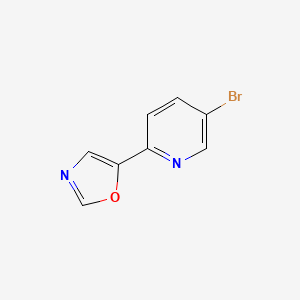
5-(Benzoylamino)-2-methoxy-1-pyridiniumolate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a compound involves detailing the chemical reactions used to produce it. This includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound, the products formed in the reactions, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, solubility, and density. Chemical properties refer to how the compound reacts with other substances .Applications De Recherche Scientifique
Antiviral Applications
5-(Benzoylamino)-2-methoxy-1-pyridiniumolate derivatives have shown promise in antiviral applications. For instance, studies have demonstrated that compounds with methoxy groups at certain positions of the benzoyl moiety significantly inhibit the growth of herpes simplex virus type 1 (HSV-1) (Ferranti et al., 1985). Similarly, other studies have synthesized and evaluated pyridinone derivatives as potent and selective non-nucleoside inhibitors of human immunodeficiency virus type 1 reverse transcriptase, demonstrating significant antiviral activity (Dollé et al., 2000).
Pharmacokinetics and Metabolism
Research on the metabolism and pharmacokinetics of compounds related to 5-(Benzoylamino)-2-methoxy-1-pyridiniumolate, such as naronapride, a serotonin 5-HT4 receptor agonist, has provided insights into their absorption and disposition in the body (Bowersox et al., 2011).
Synthesis and Transformation
Several studies have explored the synthesis and transformation of benzoylamino derivatives. For instance, research has described new approaches to synthesize 2H-pyrano[3,2-c]pyridine derivatives from benzoylamino compounds (Strah et al., 1996). Also, the synthesis and antimicrobial evaluation of novel benzoyl-N-substituted amino and benzoyl-N-sulfonylamino pyridones have been explored (Elgemeie et al., 2017).
Other Applications
Additional research includes the development of 5-lipoxygenase-activating protein inhibitors (Hutchinson et al., 2009), and the synthesis of novel antiallergic and antiinflammatory agents (Ban et al., 1998).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(6-methoxy-1-oxidopyridin-1-ium-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-12-8-7-11(9-15(12)17)14-13(16)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMBDSPMBFFFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[N+](C=C(C=C1)NC(=O)C2=CC=CC=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B3036594.png)

![2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid](/img/structure/B3036598.png)
![2-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3036599.png)

![Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile](/img/structure/B3036602.png)
![3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B3036606.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B3036608.png)
![1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B3036610.png)
![2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3036612.png)
![2-{[1-(4-acetylphenyl)-1H-pyrrol-2-yl]methylene}malononitrile](/img/structure/B3036613.png)
![(E)-3-(dimethylamino)-1-[2-(2-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3036614.png)
![4-bromo-N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]benzenesulfonamide](/img/structure/B3036615.png)